(R,R)-Ethambutol

Antimycobacterial activity Stereochemistry-activity relationship Tuberculosis

(R,R)-Ethambutol (CAS 10054-05-4), also designated as (−)-(R,R)-2,2′-(ethylenediimino)dibutan-1-ol, is the levorotatory enantiomer of ethambutol and one of three stereoisomers of this synthetic antimycobacterial compound. It is pharmacologically inactive against Mycobacterium tuberculosis and is officially classified as Ethambutol USP Related Compound B and Ethambutol EP Impurity C, serving as a critical chiral reference standard for pharmaceutical quality control, analytical method validation, and impurity profiling in ethambutol drug substance and product manufacturing.

Molecular Formula C10H24N2O2
Molecular Weight 204.31 g/mol
CAS No. 10054-05-4
Cat. No. B1671383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-Ethambutol
CAS10054-05-4
SynonymsEthambutol, (R,R)-;  L-Ethambutol; 
Molecular FormulaC10H24N2O2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCCC(CO)NCCNC(CC)CO
InChIInChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m1/s1
InChIKeyAEUTYOVWOVBAKS-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R,R)-Ethambutol CAS 10054-05-4: Procurement and Application Overview of the Inactive Stereoisomer


(R,R)-Ethambutol (CAS 10054-05-4), also designated as (−)-(R,R)-2,2′-(ethylenediimino)dibutan-1-ol, is the levorotatory enantiomer of ethambutol and one of three stereoisomers of this synthetic antimycobacterial compound . It is pharmacologically inactive against Mycobacterium tuberculosis and is officially classified as Ethambutol USP Related Compound B and Ethambutol EP Impurity C, serving as a critical chiral reference standard for pharmaceutical quality control, analytical method validation, and impurity profiling in ethambutol drug substance and product manufacturing [1].

Why Generic Substitution Fails for (R,R)-Ethambutol: Chiral Purity and Procurement Compliance


Ethambutol contains two constitutionally symmetrical chiral centers and exists in three stereoisomeric forms: the active (+)-(S,S)-enantiomer, the inactive (−)-(R,R)-enantiomer, and the achiral (R,S)-meso-form [1]. All three stereoisomers exhibit equipotent ocular toxicity (optic neuritis), the major dose-limiting and duration-dependent adverse effect of ethambutol therapy [2]. Therefore, substitution of (S,S)-ethambutol drug substance with (R,R)-ethambutol or a racemic mixture would provide zero therapeutic antimycobacterial benefit while retaining the full toxicity burden. Pharmacopoeial monographs (USP, EP) mandate strict limits on (R,R)-ethambutol as a specified impurity, requiring its use as a certified reference standard for method validation, system suitability, and batch release testing [3][4]. Any procurement decision for this compound must be driven by its identity as a regulatory-defined chiral impurity standard, not by therapeutic substitution potential.

Quantitative Differentiation of (R,R)-Ethambutol: Comparative Data for Scientific Selection


Antimycobacterial Activity: 500-Fold Difference in Potency Between (S,S)- and (R,R)-Ethambutol

The antimycobacterial activity resides exclusively in the (+)-(S,S)-enantiomer of ethambutol. The (S,S)-enantiomer is approximately 500 times more potent than the (−)-(R,R)-enantiomer against Mycobacterium tuberculosis [1][2]. This potency difference has been consistently reported across multiple independent studies using standard antimycobacterial assays, confirming that the (R,R)-stereoisomer is essentially inactive as a therapeutic agent [3].

Antimycobacterial activity Stereochemistry-activity relationship Tuberculosis

Relative Activity Against meso-Ethambutol: 12-Fold Difference in Antimycobacterial Potency

Beyond the (R,R)-enantiomer, ethambutol also exists as an achiral (R,S)-meso-form. The active (S,S)-enantiomer is 12-fold more potent than the meso-form [1]. Both (R,R)-ethambutol and meso-ethambutol are therefore designated as pharmacopoeial impurities (USP Related Compound B and USP Related Compound A, respectively) and are procured solely as analytical reference standards for purity and impurity profiling .

Stereoisomer comparison meso-ethambutol Antimycobacterial assay

Optical Rotation: (R,R)-Ethambutol Exhibits Negative Specific Rotation Versus +6.0° to +6.7° for Active (S,S)-Ethambutol

The active pharmaceutical ingredient (S,S)-ethambutol hydrochloride exhibits a specific rotation [α] of +6.0° to +6.7° (c = 10% in water) as specified by USP monograph [1][2]. The (R,R)-enantiomer, by chiral symmetry, exhibits an equal magnitude but opposite sign of optical rotation (i.e., negative specific rotation, approximately −6.0° to −6.7°) [3]. This differential optical property enables quantitative determination of enantiomeric purity and is the basis for pharmacopoeial identification and purity tests.

Chiral analysis Optical rotation Pharmacopoeial specification

Regulatory Identity: (R,R)-Ethambutol as USP Related Compound B and EP Impurity C

In the official USP and EP monographs for ethambutol hydrochloride, (R,R)-ethambutol is explicitly named and designated as Ethambutol USP Related Compound B and Ethambutol EP Impurity C . The dihydrochloride salt form (CAS 134566-79-3) is the certified reference standard material used for impurity quantitation, system suitability, and method validation in chromatographic analyses [1]. The USP monograph imposes a total impurities limit of not more than 4.0%, with specific limits for individual stereoisomeric impurities determined during batch release [2].

Pharmaceutical impurity Regulatory compliance Reference standard

Toxicity Profile: Equipotent Ocular Toxicity Across All Three Stereoisomers

Despite the 500-fold difference in antimycobacterial activity, all three stereoisomers of ethambutol—(S,S)-, (R,R)-, and meso-form—exhibit equipotent toxicity with respect to optic neuritis, the major dose-limiting and duration-dependent adverse effect that can lead to irreversible blindness [1]. This dissociation between therapeutic activity and toxicity underscores the clinical necessity of using chirally pure (S,S)-ethambutol rather than racemic or stereoisomerically contaminated material, as any contamination with (R,R)- or meso-ethambutol adds toxicity burden without contributing to therapeutic efficacy [2].

Ocular toxicity Optic neuritis Stereochemistry-toxicity relationship

(R,R)-Ethambutol CAS 10054-05-4: Validated Research and Industrial Application Scenarios


Pharmaceutical Quality Control: Chiral Impurity Quantitation in Ethambutol Drug Substance and Finished Product

(R,R)-Ethambutol (USP Related Compound B, EP Impurity C) is used as a certified reference standard for the development, validation, and routine execution of enantioselective HPLC methods to quantify stereoisomeric impurities in ethambutol hydrochloride drug substance and finished dosage forms [1]. USP monograph requires control of total impurities to NMT 4.0%, with (R,R)-ethambutol being a specified impurity requiring individual quantitation [2]. Chiral HPLC methods using Pirkle-type covalent D-phenylglycine columns or ligand-exchange chiral stationary phases have been established for the baseline separation of (S,S)-, (R,R)-, and meso-ethambutol stereoisomers [3]. Procurement of high-purity (R,R)-ethambutol reference standard (typically ≥95% purity) is essential for system suitability testing, calibration curve preparation, and accurate impurity quantitation in GMP batch release testing.

Analytical Method Development and Validation for ANDA and DMF Submissions

(R,R)-Ethambutol is a mandatory component of analytical method validation packages for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) for generic ethambutol hydrochloride products [1]. The reference standard is used to establish method specificity (demonstrating separation of all three stereoisomers), linearity (calibration curves across the expected impurity range), accuracy (spike-recovery studies), and limit of quantitation (LOQ) for the (R,R)-impurity [2]. Regulatory submissions to FDA and EMA require demonstration that the analytical method can reliably detect and quantify (R,R)-ethambutol at levels consistent with ICH Q3A guidelines for specified impurities, which typically mandate identification thresholds of 0.1% and qualification thresholds of 0.15% for drug substances with maximum daily dose >2 g/day (as is the case for ethambutol).

Chiral Separation Method Optimization and Stereochemical Assignment Studies

(R,R)-Ethambutol serves as a key reference compound in the development and optimization of chiral chromatographic methods for the separation of ethambutol stereoisomers [1]. Historical errors in major pharmacopoeiae (BP, USP, EP) concerning the absolute stereochemistry of ethambutol were resolved through unambiguous synthesis of each stereomer combined with chiral HPLC on Pirkle covalent D-phenylglycine columns and circular dichroism (CD) detection [2]. Researchers developing novel chiral stationary phases, enantioselective detection methods (including HPLC-CD hyphenated systems), or alternative separation techniques (capillary electrophoresis, supercritical fluid chromatography) require authenticated samples of (R,R)-ethambutol for method development and validation. The compound's well-defined absolute stereochemistry and commercial availability as a pharmacopoeial reference standard make it a benchmark for chiral method development studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,R)-Ethambutol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.